2-(2-Methoxy-4-methylphenoxy)aniline
Description
2-(2-Methoxy-4-methylphenoxy)aniline is a substituted aniline derivative characterized by a phenoxy group attached to the aniline ring at position 2. The phenoxy group itself is substituted with a methoxy group at position 2 and a methyl group at position 3. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-13(14(9-10)16-2)17-12-6-4-3-5-11(12)15/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLEFTVRZNPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)aniline typically involves the reaction of 2-methoxy-4-methylphenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol derivative reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their distinguishing features:
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- Bulky groups like 2-methylphenoxy in CAS 860573-00-8 may reduce solubility in polar solvents .
Key Research Findings
- Biological Relevance :
- Material Science Applications :
- Methoxy and methyl groups enhance thermal stability, making these compounds candidates for polymer additives .
Biological Activity
2-(2-Methoxy-4-methylphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound, also known as 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline in some studies, features a unique combination of functional groups that contribute to its biological reactivity. Its molecular formula is , and it possesses both methoxy and methylphenoxy groups which enhance its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular processes. For instance, it affects the activity of dihydroorotase and DNA gyrase, which are essential for nucleotide synthesis and DNA replication, respectively.
- Protein-Ligand Interactions : It binds to active sites on proteins, leading to conformational changes that alter their function. This interaction is critical in modulating pathways associated with cancer cell proliferation and apoptosis.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits notable antibacterial activity by disrupting bacterial DNA replication through enzyme inhibition. This makes it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Studies have reported that derivatives of this compound show promising antiproliferative effects against various cancer cell lines. For example, it has demonstrated significant inhibition rates against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast) | 90.47% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% |
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Mode of Action | Reference |
|---|---|---|
| Dihydroorotase | Inhibition of pyrimidine synthesis | |
| DNA Gyrase | Disruption of DNA replication |
Case Studies
- Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines, reporting high potency against T-47D and SK-MEL-5 cells with IC50 values significantly lower than standard chemotherapeutics .
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to dihydroorotase showed that it competes effectively with natural substrates, indicating its potential as a lead compound for drug development targeting metabolic pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
